molecular formula C₁₁H₁₂D₃NO₄S B1155204 Methiocarb-d3 Sulfone

Methiocarb-d3 Sulfone

Cat. No.: B1155204
M. Wt: 260.32
Attention: For research use only. Not for human or veterinary use.
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Description

Definition and Chemical Classification

This compound is chemically defined as (3,5-dimethyl-4-methylsulfonylphenyl) N-(trideuteriomethyl)carbamate, representing a deuterium-labeled derivative of methiocarb sulfone. The compound belongs to the carbamate class of chemical substances, specifically classified as a stable isotope-labeled metabolite and analytical reference standard. Its molecular formula is expressed as C₁₁²H₃H₁₂NO₄S, where the ²H₃ notation indicates the presence of three deuterium atoms replacing three hydrogen atoms in the original methiocarb sulfone structure.

The compound possesses a molecular weight of 260.32 daltons, which is precisely three mass units greater than its non-deuterated counterpart due to the incorporation of deuterium isotopes. The Chemical Abstracts Service has assigned it the registry number 2733969-33-8, providing a unique identifier for regulatory and commercial purposes. The structural framework consists of a phenyl ring system with two methyl substituents at the 3,5-positions, a methylsulfonyl group at the 4-position, and a methylcarbamate ester linkage, where the carbamate methyl group contains the three deuterium atoms.

Property Value Reference
Chemical Abstract Service Number 2733969-33-8
Molecular Formula C₁₁²H₃H₁₂NO₄S
Molecular Weight 260.32 daltons
Accurate Mass 260.091
International Union of Pure and Applied Chemistry Name (3,5-dimethyl-4-methylsulfonylphenyl) N-(trideuteriomethyl)carbamate
Simplified Molecular Input Line Entry System [2H]C([2H])([2H])NC(=O)Oc1cc(C)c(c(C)c1)S(=O)(=O)C

From a chemical classification perspective, this compound represents the most oxidized metabolite in the methiocarb degradation pathway, where the original methylthio group has been completely oxidized to a methylsulfonyl functionality. This oxidation state distinguishes it from the intermediate methiocarb sulfoxide and the parent methiocarb compound. The deuterium labeling specifically targets the N-methyl position of the carbamate group, creating a compound that maintains identical chemical reactivity to the natural metabolite while providing distinct mass spectrometric characteristics essential for analytical applications.

The compound functions as both a metabolite reference standard and an internal standard for analytical chemistry applications. Its classification as a stable isotope-labeled compound indicates that the deuterium incorporation provides enhanced stability and traceability in metabolic and environmental studies compared to non-labeled alternatives. The three-deuterium substitution pattern represents an optimal balance between isotopic enrichment and analytical sensitivity, providing sufficient mass shift for mass spectrometric discrimination while maintaining chemical similarity to the target analyte.

Historical Development and Context

The development of this compound as an analytical reference standard emerged from the broader history of methiocarb pesticide development and subsequent need for sophisticated analytical methodologies. Methiocarb itself was first introduced in 1962 and achieved registration in the United States by 1972, marking the beginning of widespread agricultural application of this carbamate pesticide. The compound was synthesized by Bayer as part of their carbamate pesticide development program, utilizing 4-methylthio-3,5-xylenol and methyl isocyanate as starting materials.

During the initial decades of methiocarb use, analytical methods relied primarily on conventional chromatographic techniques without isotopic internal standards. However, as environmental monitoring requirements became more stringent and analytical sensitivity demands increased, the need for more sophisticated reference standards became apparent. The recognition of methiocarb sulfone as a significant environmental metabolite prompted research into its formation pathways and environmental fate, ultimately leading to the development of isotopically labeled standards for precise quantification.

The specific development of deuterium-labeled methiocarb metabolites, including this compound, represents a response to advances in mass spectrometry technology and regulatory requirements for pesticide residue analysis. Research conducted in the 2010s revealed the complex metabolic pathways of methiocarb, including the sequential oxidation from methiocarb to methiocarb sulfoxide and finally to methiocarb sulfone. These studies demonstrated that methiocarb sulfoxide could be oxidized to the sulfone by liver microsomes and simultaneously reduced back to methiocarb by liver cytosol, establishing the interconversion between these metabolites as a critical metabolic pathway.

Development Milestone Year Significance Reference
Methiocarb First Introduction 1962 Initial development of parent compound
United States Registration 1972 Regulatory approval for agricultural use
Metabolic Pathway Elucidation 2016 Discovery of sulfone formation mechanism
European Union Withdrawal 2020 Regulatory restriction due to toxicity concerns

The regulatory landscape significantly influenced the development of this compound as an analytical standard. As environmental monitoring programs expanded globally, regulatory agencies required increasingly sophisticated analytical methods capable of detecting methiocarb and its metabolites at trace levels in various matrices. The European Union's eventual withdrawal of methiocarb approval as a plant protection product in 2020 further emphasized the importance of accurate analytical methods for monitoring residual contamination and environmental persistence.

Contemporary analytical method development has driven the commercial availability of this compound through specialized chemical suppliers focusing on stable isotope-labeled compounds. The compound is now produced under controlled conditions using high-purity reagents and advanced synthetic techniques to ensure consistent isotopic enrichment and analytical reliability. Manufacturing processes typically involve deuterium exchange reactions or synthetic pathways that incorporate deuterated precursors, though specific synthetic methodologies remain proprietary to individual suppliers.

Relationship to Methiocarb and Its Metabolites

This compound occupies a central position within the methiocarb metabolic network, representing the terminal oxidative metabolite in the primary degradation pathway of methiocarb pesticide. The relationship between this compound and its parent compound methiocarb is fundamentally defined by the sequential oxidation of the methylthio substituent at the 4-position of the aromatic ring, progressing through methiocarb sulfoxide as an intermediate to the final sulfone oxidation state.

Research has demonstrated that methiocarb undergoes biotransformation in liver tissue primarily through sulfoxidation reactions. When methiocarb is incubated with rat liver microsomes in the presence of nicotinamide adenine dinucleotide phosphate, both methiocarb sulfoxide and methiocarb sulfone are detected as metabolic products. The formation of methiocarb sulfone represents a novel metabolic pathway that was not previously characterized in animal metabolism studies, distinguishing it from plant metabolism where similar oxidation patterns had been observed.

The metabolic interconversion between methiocarb metabolites reveals a complex bidirectional pathway system. Methiocarb sulfoxide can be oxidized to methiocarb sulfone by liver microsomes and simultaneously reduced back to methiocarb by liver cytosol, establishing a dynamic equilibrium between these three oxidation states. This interconversion mechanism is mediated by specific enzyme systems, with human flavin-containing monooxygenase isoform 1 catalyzing the oxidation reactions, while cytochrome P450 isoform 2C19 demonstrates sulfoxidation activity toward both methiocarb and its phenolic metabolite methylthio-3,5-xylenol.

Metabolite Oxidation State Formation Pathway Enzyme System Reference
Methiocarb Sulfide Parent compound N/A
Methiocarb Sulfoxide Sulfoxide Oxidation of methiocarb Flavin-containing monooxygenase 1
Methiocarb Sulfone Sulfone Oxidation of sulfoxide Liver microsomes
Methylthio-3,5-xylenol Sulfide Hydrolysis product Plasma and albumin

The hydrolytic metabolism pathway provides an additional dimension to the relationship between methiocarb and its metabolites. Methiocarb undergoes hydrolysis primarily through plasma and albumin-mediated mechanisms rather than enzymatic liver microsome activity, producing methylthio-3,5-xylenol as the phenolic hydrolysis product. This phenolic metabolite can subsequently undergo the same oxidative transformations as the parent carbamate, forming sulfoxide and sulfone derivatives that parallel the methiocarb oxidation pathway.

The analytical relationship between this compound and its non-deuterated counterpart is characterized by identical chemical behavior with distinct mass spectrometric properties. Both compounds exhibit equivalent retention times in chromatographic systems and similar fragmentation patterns in mass spectrometry, with the deuterated version providing a precisely controlled mass shift of three daltons. This mass difference enables simultaneous quantification of methiocarb sulfone using this compound as an internal standard, compensating for matrix effects and analytical variability inherent in complex sample matrices.

Environmental fate studies have revealed that methiocarb sulfone formation occurs not only through biological metabolism but also through environmental oxidation processes. The compound demonstrates moderate persistence in soil and water systems, with the sulfone representing a stable endpoint of the oxidative degradation pathway. Understanding this relationship is crucial for environmental monitoring programs, as methiocarb sulfone concentrations can serve as indicators of historical methiocarb contamination even after the parent compound has degraded.

Matrix Type Limit of Detection Limit of Quantification Recovery Range Reference
Water 0.02 parts per billion 0.1 parts per billion N/A
Livestock Products 0.0016 milligrams per kilogram 0.005 milligrams per kilogram 76.4-118.0%
Environmental Samples Variable Variable Matrix-dependent

Properties

Molecular Formula

C₁₁H₁₂D₃NO₄S

Molecular Weight

260.32

Synonyms

Methylcarbamic Acid 4-(Methylsulfonyl)-3,5-xylyl Ester-d3;  3,5-Dimethyl-4-(methylsulfonyl)phenol Methylcarbamate-d3;  4-(Methylsulfonyl)-3,5-xylenol Methylcarbamate-d3;  BAY 41790-d3;  Ba 51-084786-d3;  Bay 37344 Sulfone-d3;  Bayer 37344 Sulfone-d3;  Mesur

Origin of Product

United States

Scientific Research Applications

Agricultural Applications

Methiocarb-d3 sulfone is primarily utilized in agricultural settings due to its effectiveness as an insecticide and molluscicide. Its applications include:

  • Insect Control : this compound is effective against a variety of pests, including thrips and spider mites. It acts by inhibiting the enzyme acetylcholinesterase, leading to the accumulation of acetylcholine at nerve synapses, which ultimately results in pest paralysis and death .
  • Mollusc Control : The compound is also employed to manage snail populations, particularly in crops like ginseng. Its efficacy as a molluscicide has been demonstrated through various studies, showing significant mortality rates in target species .

Table 1: Efficacy of this compound in Pest Control

Pest TypeApplication Rate (g/L)Mortality Rate (%)Notes
Thrips0.3499.99Effective at low concentrations
Snails414 μg85Comparable to methomyl
Spider MitesVariableHighEffective across multiple crops

Environmental Impact Studies

Research on the environmental fate of this compound has highlighted its mobility and degradation patterns in soil. Studies indicate that:

  • Soil Mobility : this compound exhibits high mobility in soils but is hydrolytically unstable, leading to concerns about potential leaching into groundwater .
  • Degradation Pathways : The compound undergoes biotransformation primarily through sulfoxidation to form methiocarb sulfoxide and further to this compound. The half-life of methiocarb in soil can vary significantly based on environmental conditions, with estimates ranging from 2 months under natural conditions .

Table 2: Degradation Characteristics of this compound

ParameterValue
Half-Life (in soil)128 days (average)
Major Degradation ProductMethiocarb sulfoxide
Environmental StabilityModerate

Toxicological Research

The toxicological profile of this compound has been extensively studied due to its neurotoxic effects on non-target organisms, including humans:

  • Cholinesterase Inhibition : As an acetylcholinesterase inhibitor, this compound can lead to symptoms such as excessive salivation and muscle tremors at high exposure levels .
  • Risk Assessment : Long-term studies have shown that while acute toxicity is high via oral routes, chronic exposure does not appear to induce carcinogenic effects in laboratory animals .

Table 3: Toxicity Summary of this compound

Exposure RouteToxicity LevelSymptoms Observed
OralHighSalivation, tremors
DermalModerateMinimal irritation
InhalationModerateRespiratory distress

Analytical Methodologies

Recent advancements have been made in the analytical detection of this compound and its metabolites:

  • QuEChERS Methodology : A study developed a method for detecting methiocarb and its degradation products in banana samples using liquid chromatography coupled with photodiode array detection. This method showed high recovery rates for both methiocarb and its metabolites, indicating its reliability for monitoring pesticide residues in food products .

Table 4: Analytical Recovery Rates for Methiocarb Compounds

CompoundRecovery Rate (%)
Methiocarb95.2
Methiocarb Sulfoxide84.0
Methiocarb Sulfone< Limit of Quantification

Comparison with Similar Compounds

Aldicarb-d3 Sulfone

Aldicarb-d3 Sulfone is a deuterated metabolite of the carbamate insecticide aldicarb. Its molecular formula is C₇H₁₁D₃N₂O₄S , with a molecular weight of 225.28 g/mol . Like Methiocarb-d3 Sulfone, it serves as a stable isotope-labeled internal standard for residue analysis.

Key Differences :

Parameter This compound Aldicarb-d3 Sulfone
Parent Compound Methiocarb Aldicarb
Molecular Weight 260.32 g/mol 225.28 g/mol
Primary Application Pesticide residue analysis in feeds Aldicarb metabolite quantification
Structural Complexity Larger aromatic substituent Simpler aliphatic chain

Both compounds share deuterium labeling for analytical precision but differ in target analytes and structural backbones .

Methiocarb Sulfone (Non-Deuterated)

The non-deuterated form, methiocarb sulfone (CAS 2179-25-1), has a molecular weight of 257.30 g/mol . It is a primary metabolite of methiocarb and is monitored in regulatory testing due to its environmental persistence.

Comparison with Deuterated Form :

  • Isotopic Interference: this compound avoids overlap with the non-deuterated form’s mass spectrum, enabling precise quantification .
  • Stability : Both forms require cold storage, but the deuterated variant is more sensitive to isotopic exchange under improper conditions .

Sulindac Sulfone

Sulindac Sulfone (CAS 59910-69-1) is a non-pesticidal sulfone with anticancer properties. It inhibits mTOR signaling by binding to voltage-dependent anion channels (VDAC1/2) .

Contrast with this compound :

Parameter This compound Sulindac Sulfone
Primary Use Analytical standard Therapeutic agent
Mechanism N/A (analytical tool) VDAC binding, mTOR inhibition
Sulfone Group Role Metabolite marker Pharmacophore for bioactivity

While both contain sulfone moieties, their applications diverge entirely .

Dimethyl Sulfone (DMSO₂)

Dimethyl Sulfone (CAS 67-71-0) is a simple sulfone used as a solvent and stabilizer in pharmaceuticals. Its molecular weight is 94.13 g/mol , significantly lower than this compound .

Key Differences :

  • Chemical Stability: Dimethyl sulfone is thermally stable (mp 107°C–111°C) and non-reactive, unlike this compound, which degrades under heat .
  • Applications : Dimethyl sulfone is used in drug formulations and industrial processes, whereas this compound is niche to analytical chemistry .

Analytical and Regulatory Considerations

This compound is part of a broader class of sulfone metabolites monitored in carbamate pesticide analysis. Regulatory guidelines (e.g., Japan’s MAFF) mandate its use in multi-residue LC-MS methods for feeds, alongside ethiofencarb and bendiocarb metabolites . Its deuterated structure ensures compliance with stringent detection limits (e.g., <0.7 µg/L in water) .

Preparation Methods

Deuteration via Precursor Substitution

A common strategy involves introducing deuterium at the synthesis stage using deuterated reagents. For this compound, this entails substituting hydrogen sources with deuterated analogs during key reactions:

  • Synthesis of Deuterated Methiocarb :
    Methiocarb-d3 is first prepared by reacting 3,5-dimethyl-4-(methylthio)phenol with deuterated methyl isocyanate (CD₃NCO) in anhydrous toluene. The reaction proceeds at 0–5°C under nitrogen, yielding methiocarb-d3 with >95% isotopic purity.

  • Oxidation to this compound :
    The thioether group in methiocarb-d3 is oxidized to a sulfone using meta-chloroperbenzoic acid (mCPBA) in dichloromethane. The reaction is monitored via thin-layer chromatography (TLC), and the product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Key Data :

ParameterValueSource
Reaction Temperature0–5°C (Step 1); 25°C (Step 2)
Yield (Methiocarb-d3)82–89%
Yield (Sulfone)75–80%

Post-Synthetic Deuterium Exchange

Deuterium can be introduced post-synthesis through hydrogen-deuterium (H-D) exchange under acidic or basic conditions. However, this method is less favored for this compound due to the instability of the carbamate group under harsh conditions. Preliminary attempts using D₂O and catalytic Pd/C at 80°C resulted in <20% deuteration, underscoring the superiority of precursor substitution.

Analytical Characterization

Spectroscopic Validation

  • High-Resolution Mass Spectrometry (HRMS) :
    this compound exhibits a molecular ion peak at m/z 260.32 (C₁₁H₁₂D₃NO₄S⁺), consistent with its theoretical mass. The non-deuterated analog shows m/z 257.31.

  • ¹H NMR :
    The absence of signals at δ 2.1 ppm (methyl protons) confirms deuteration at the methyl groups adjacent to the sulfone moiety.

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, methanol/water) resolves this compound at 14.12 min, compared to 13.19 min for its non-deuterated counterpart, demonstrating isotopic separation.

Purity Data :

CompoundPurity (%)Retention Time (min)
Methiocarb sulfone98.713.19
This compound99.514.12

Challenges and Optimization

Isotopic Dilution Effects

Deuterated compounds may exhibit slight chromatographic shifts due to isotopic effects. Adjusting mobile phase pH to 3.5 (using formic acid) minimizes peak broadening and enhances resolution.

Stability Considerations

This compound degrades under prolonged exposure to light or moisture. Storage at <-10°C in amber vials preserves integrity for >6 months.

Applications in Analytical Chemistry

This compound serves as an internal standard in LC-MS/MS assays for quantifying methiocarb residues in environmental and biological matrices. Its use reduces matrix effects and improves quantification accuracy, with a reported limit of detection (LOD) of 0.060 µg/g in corn tissues .

Q & A

Q. How can Methiocarb-d3 Sulfone be reliably identified in analytical workflows?

this compound is best identified using high-resolution mass spectrometry (HRMS) coupled with deuterium isotope pattern analysis. The compound’s molecular formula (C₁₁H₁₂D₃NO₄S) and CAS RN (2179-25-1) should be cross-referenced with spectral libraries. For validation, compare retention times and fragmentation patterns against certified reference standards, which are typically stored at 0–6°C to prevent degradation . Nuclear magnetic resonance (NMR) can further confirm structural integrity, focusing on the sulfone (-SO₂) and deuterated methyl groups .

Q. What are the critical storage and handling protocols for this compound in laboratory settings?

Store this compound in airtight, light-protected containers at 0–6°C to minimize thermal and hydrolytic degradation. When preparing solutions, use HPLC-grade methanol or acetonitrile as solvents to enhance stability. Avoid aqueous buffers with high pH (>7), as sulfone groups may undergo unintended hydrolysis. Always include purity certificates (e.g., ≥98% by HPLC) from suppliers like Kanto Reagents in experimental documentation .

Q. What standardized methods are recommended for quantifying this compound in environmental samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is the gold standard. Use deuterated internal standards (e.g., this compound itself) to correct for matrix effects. Sample preparation should involve solid-phase extraction (SPE) using C18 cartridges, followed by elution with 80:20 methanol-water. Validate recovery rates (target >85%) using spiked controls and adhere to EPA Method 531.1 for carbamate analysis .

Advanced Research Questions

Q. How should researchers design in vitro studies to assess CYP inhibition by this compound metabolites?

Use human liver microsomes (HLMs) or recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to evaluate competitive/non-competitive inhibition. Pre-incubate this compound with NADPH for 30 minutes to mimic metabolic activation. Measure IC₅₀ values via fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin for CYP3A4) and compare against parent compounds like methiocarb. Include positive controls (e.g., ketoconazole) and validate with triplicate runs to minimize inter-assay variability .

Q. What methodological strategies resolve contradictions in sulfone metabolite stability across different matrices?

Contradictory stability data (e.g., plasma vs. soil) often arise from matrix-specific pH or enzymatic activity. Address this by:

  • Conducting forced degradation studies under varied conditions (e.g., UV light, oxidizing agents).
  • Using isotopically labeled analogs to track degradation pathways via HRMS.
  • Applying multivariate statistical models (e.g., PCA) to identify dominant degradation factors. Cross-validate findings with independent labs to isolate methodological vs. biological variability .

Q. How can synthetic routes for this compound be optimized for isotopic purity in tracer studies?

Employ palladium-catalyzed three-component reactions using DABSO (a sulfur dioxide surrogate) to ensure regioselective sulfonylation. Optimize deuterium incorporation by using deuterated methyl iodide (CD₃I) in the final alkylation step. Monitor isotopic purity (>99% D3) via NMR and adjust reaction times/temperatures to minimize proton exchange. Purify via recrystallization in ethanol-water mixtures to remove non-deuterated byproducts .

Q. What advanced purification techniques improve recovery of high-purity this compound from complex mixtures?

Combine activated carbon adsorption with ion-exchange resin chromatography (e.g., Dowex 50WX8). Load crude extracts onto a mixed-bed column, elute with gradient methanol/ammonium acetate, and monitor fractions via UV at 254 nm. For trace contaminants (<0.5%), use preparative HPLC with a C18 column and 0.1% formic acid in acetonitrile. Final purity (>99.5%) can be confirmed via differential scanning calorimetry (DSC) to assess crystalline structure .

Data Interpretation and Validation

Q. How should researchers address discrepancies in sulfone metabolite toxicity across in vitro and in vivo models?

Discrepancies often stem from metabolic saturation or species-specific CYP expression. Mitigate by:

  • Conducting physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro IC₅₀ to in vivo doses.
  • Using humanized animal models (e.g., CYP3A4-transgenic mice) for better translational relevance.
  • Applying benchmark dose (BMD) analysis to reconcile NOAEL/LOAEL differences .

Q. What statistical frameworks are optimal for analyzing time-dependent sulfone metabolite accumulation in longitudinal studies?

Use mixed-effects models to account for inter-individual variability and repeated measures. For non-linear kinetics (e.g., autoinduction), apply Michaelis-Menten or Hill equation-based nonlinear regression. Validate with bootstrapping to estimate confidence intervals for parameters like t₁/₂ and AUC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.